REACTION_CXSMILES
|
[H-].[Na+].O1CCC[CH2:4]1.[CH3:8][CH2:9][C:10](=[O:16])[CH2:11][C:12](=[O:15])[CH2:13][CH3:14].IC>O>[CH3:4][CH:11]([C:10](=[O:16])[CH2:9][CH3:8])[C:12](=[O:15])[CH2:13][CH3:14] |f:0.1|
|
Name
|
|
Quantity
|
0.02 mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.02 mol
|
Type
|
reactant
|
Smiles
|
CCC(CC(CC)=O)=O
|
Name
|
|
Quantity
|
0.04 mol
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
Upon completion, the mixture was stirred for 0.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirred at room temperature for 10 hours
|
Duration
|
10 h
|
Type
|
CUSTOM
|
Details
|
White solid was precipitated
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(CC)=O)C(CC)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |